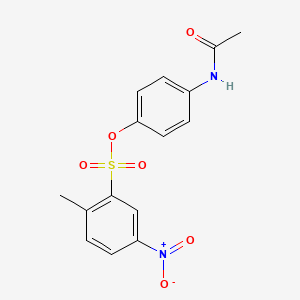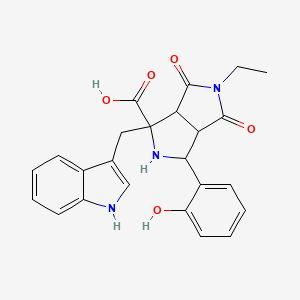![molecular formula C16H13F4NO2 B7538042 2-(difluoromethoxy)-N-[(1S)-1-(2,4-difluorophenyl)ethyl]benzamide](/img/structure/B7538042.png)
2-(difluoromethoxy)-N-[(1S)-1-(2,4-difluorophenyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)-N-[(1S)-1-(2,4-difluorophenyl)ethyl]benzamide is a chemical compound that has attracted significant attention from the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its pharmacological properties and mechanism of action.
Mecanismo De Acción
The exact mechanism of action of 2-(Difluoromethoxy)-N-[(1S)-1-(2,4-difluorophenyl)ethyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. It has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-(Difluoromethoxy)-N-[(1S)-1-(2,4-difluorophenyl)ethyl]benzamide has a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of certain neurotransmitter receptors in the brain. Additionally, it has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(Difluoromethoxy)-N-[(1S)-1-(2,4-difluorophenyl)ethyl]benzamide is that it is relatively easy to synthesize and purify. Additionally, it has been extensively studied for its pharmacological properties, which makes it a useful tool for investigating the mechanisms of action of other compounds. However, one limitation is that its potential therapeutic applications have not yet been fully realized, and further research is needed to fully understand its effects.
Direcciones Futuras
There are several future directions for research on 2-(Difluoromethoxy)-N-[(1S)-1-(2,4-difluorophenyl)ethyl]benzamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications in cancer and autoimmune diseases. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in animal models.
Métodos De Síntesis
The synthesis of 2-(Difluoromethoxy)-N-[(1S)-1-(2,4-difluorophenyl)ethyl]benzamide involves the reaction of difluoromethoxybenzene with (S)-2-amino-1-(2,4-difluorophenyl)ethanol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction proceeds under mild conditions and yields a high purity product.
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)-N-[(1S)-1-(2,4-difluorophenyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties and has been tested against a wide range of cancer cell lines. This compound has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been studied for its anti-inflammatory properties and potential as a treatment for autoimmune diseases.
Propiedades
IUPAC Name |
2-(difluoromethoxy)-N-[(1S)-1-(2,4-difluorophenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4NO2/c1-9(11-7-6-10(17)8-13(11)18)21-15(22)12-4-2-3-5-14(12)23-16(19)20/h2-9,16H,1H3,(H,21,22)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJWALUIGVFDQP-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)NC(=O)C2=CC=CC=C2OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)F)F)NC(=O)C2=CC=CC=C2OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(difluoromethoxy)-N-[(1S)-1-(2,4-difluorophenyl)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537963.png)
![N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]propanamide](/img/structure/B7537975.png)
![1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7537977.png)
![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B7537987.png)
![N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide](/img/structure/B7537992.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxyphenyl)methyl-(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B7537999.png)
![2-[methyl-[2-oxo-2-(2,4,6-trichloroanilino)ethyl]amino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7538006.png)





![2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide](/img/structure/B7538037.png)
![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B7538048.png)